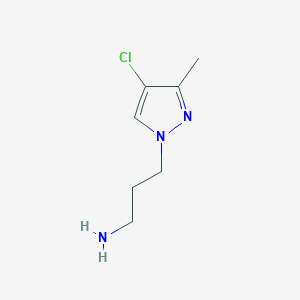![molecular formula C6H4BrN3 B3022150 5-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1449693-24-6](/img/structure/B3022150.png)
5-bromo-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
5-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazolo[3,4-b]pyridine core structure.
Wirkmechanismus
Target of Action
The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They have three subtypes: TRKA, TRKB, and TRKC . These receptors belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound C03, a derivative of this compound, has shown good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which may impact its bioavailability.
Result of Action
The continuous activation and overexpression of TRKs can cause cancer . By inhibiting TRKs, this compound can potentially prevent the proliferation of cancer cells . For instance, compound C03 inhibited the proliferation of the Km-12 cell line .
Biochemische Analyse
Biochemical Properties
5-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that are involved in the proliferation, differentiation, and survival of cells. The compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to the suppression of cancer cell growth and proliferation, making this compound a promising candidate for anticancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. For instance, it has demonstrated selective inhibition of the Km-12 cell line with an IC50 value of 0.304 μM . Additionally, this compound affects cell signaling pathways by inhibiting the phosphorylation of TRKs, which in turn disrupts downstream signaling cascades involved in cell survival and proliferation . This compound also influences gene expression by modulating the activity of transcription factors that are regulated by TRK signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of TRKs. The compound binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues that are essential for TRK activation . This binding interaction is facilitated by the bromine atom at the 5-position, which enhances the compound’s affinity for the kinase domain. Additionally, this compound may also interact with other biomolecules involved in TRK signaling, further contributing to its inhibitory effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound has shown good plasma stability, which is crucial for its potential therapeutic applications Over time, the inhibitory effects of this compound on TRK signaling pathways remain consistent, indicating that the compound maintains its activity during prolonged exposure
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At lower doses, the compound effectively inhibits TRK activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound has shown low inhibitory activity against most cytochrome P450 isoforms, except for CYP2C9 . This interaction with CYP2C9 may affect the metabolism of other drugs that are substrates of this enzyme, potentially leading to drug-drug interactions. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in TRK signaling pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is likely transported into cells via passive diffusion due to its small molecular size and lipophilicity . Once inside the cell, this compound may interact with transporters or binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within target tissues are essential for its inhibitory effects on TRK signaling pathways.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound is expected to localize primarily in the cytoplasm, where it can interact with TRKs and other signaling molecules . Additionally, post-translational modifications or targeting signals may direct this compound to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of commercially available this compound using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazolopyridines, while oxidation and reduction reactions can modify the oxidation state of the compound, leading to different derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for target identification.
Pharmaceutical Industry: The compound is used in the synthesis of drug candidates and in the optimization of lead compounds for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: This compound is similar in structure but lacks the bromine atom at the 5-position.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
5-Chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to inhibit specific molecular targets, such as TRKs, highlights its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYLPMLKGQZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654277 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-17-2 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
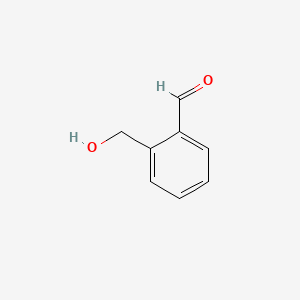
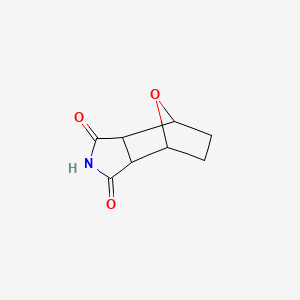

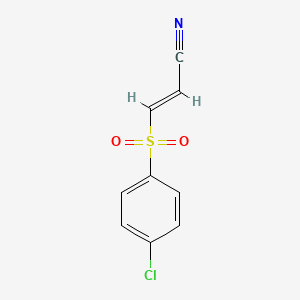
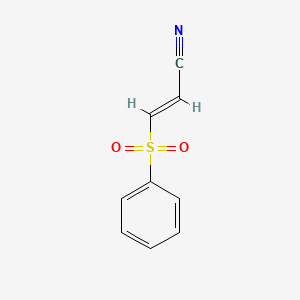
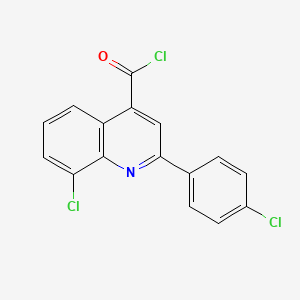
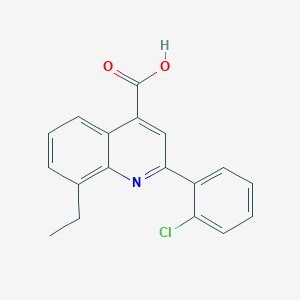
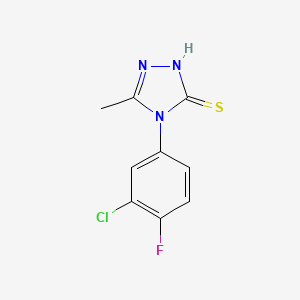
![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)
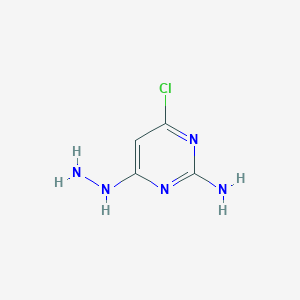
![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)
